N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the oxazole ring, and the coupling of these rings with the carboxamide group. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-hydroxy ketones with amides or nitriles under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole rings with the carboxamide group using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the development of advanced materials, such as polymers, dyes, and sensors.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that the compound can influence.
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Oxazole Derivatives: Compounds with similar oxazole structures but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
List of Similar Compounds
- 2-(4-Methylphenyl)-1,3-benzothiazole
- 5-(4-Methylphenyl)-1,2-oxazole
- N-(4-Benzothiazolyl)carboxamide
Properties
Molecular Formula |
C25H19N3O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c1-15-3-6-17(7-4-15)22-14-21(28-30-22)24(29)26-19-10-8-18(9-11-19)25-27-20-12-5-16(2)13-23(20)31-25/h3-14H,1-2H3,(H,26,29) |
InChI Key |
VTANJNQJHPOZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
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